N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include:
- 3,3-dimethyl substituents on the oxazepine ring, enhancing steric bulk and possibly metabolic stability.
- 4-oxo group, introducing a ketone functionality that may influence hydrogen bonding with target proteins.
- 2-ethoxybenzamide substituent at position 8, providing a polar aromatic group for target engagement .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-13-25-18-12-11-16(14-20(18)29-15-23(3,4)22(25)27)24-21(26)17-9-7-8-10-19(17)28-6-2/h5,7-12,14H,1,6,13,15H2,2-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLADYPKQAARAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.
Attachment of the ethoxybenzamide moiety: This step involves the reaction of the oxazepine intermediate with 2-ethoxybenzoyl chloride in the presence of a base to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The 2,4-dimethoxybenzamide analog (Table 1, Row 2) exhibits increased molecular weight and polarity compared to the target compound, which may alter solubility and target binding .
Heterocyclic Core Modifications
Oxazepine vs. Thiazepine Derivatives
RIPK1 Inhibition by GSK2982772
- (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772):
Bioactivity Profile Clustering
- Hierarchical clustering of bioactivity data () suggests that compounds with similar substituents (e.g., allyl vs. ethyl groups) cluster together, indicating shared modes of action.
- The target compound’s 2-ethoxybenzamide group may align it with anti-inflammatory or kinase-inhibiting clusters, given its structural resemblance to GSK2982772 .
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes an oxazepine ring and an ethoxybenzamide moiety. Its unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle progression.
- A study reported that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Antibacterial and antifungal tests revealed that it possesses notable inhibitory effects against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes:
- 17β-Hydroxysteroid dehydrogenase (17β-HSD) : Inhibition of this enzyme can influence steroid metabolism and has implications in hormone-related cancers. The compound's structural analogs have shown promising results in enzyme assays .
Case Studies
A notable case study involved the synthesis of a series of oxazepine derivatives where N-(5-allyl...) was one of the key compounds evaluated for biological activity. The study highlighted:
- Synthesis : Utilized microwave-assisted methods for efficient production.
- Biological Evaluation : Compounds were tested in various assays including anticancer and antimicrobial tests.
- Findings : The most active compounds demonstrated significant inhibition of cell proliferation in cancer models and effective antimicrobial activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
